molecular formula C5H4FNO2 B1521868 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one CAS No. 1184172-13-1

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one

Cat. No.: B1521868
CAS No.: 1184172-13-1
M. Wt: 129.09 g/mol
InChI Key: WODWCLWXVKUZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C(_5)H(_4)FNO(_2) and a molecular weight of 129.09 g/mol This compound is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fifth position, and a 1,4-dihydropyridin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst such as a base (e.g., sodium hydroxide).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-Fluoro-5-oxo-1,4-dihydropyridin-4-one.

    Reduction: 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxy-1,4-dihydropyridin-4-one: Similar structure but with a methoxy group instead of a hydroxyl group.

    3-Chloro-5-hydroxy-1,4-dihydropyridin-4-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-Fluoro-5-hydroxy-2,6-dihydropyridin-4-one: Similar structure but with additional hydrogenation at the 2 and 6 positions.

Uniqueness

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

3-fluoro-5-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODWCLWXVKUZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 3
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 6
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.